15-LOX-2 Inhibitory Potency: Compound 106 vs. Closest Patent Analog Compound 105
In a standardized in vitro enzymatic assay using recombinant human 15-LOX-2 with arachidonic acid as substrate, (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one (Compound 106) demonstrated an IC₅₀ of 530 nM [1]. By comparison, the most potent compound in the same patent series, Compound 105 (1-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole), exhibited an IC₅₀ of 340 nM under identical assay conditions [2]. This represents a 1.56-fold potency difference, positioning Compound 106 as a moderately potent inhibitor with a structurally distinct chemotype (piperidine-enone) versus the imidazole-thioether core of Compound 105.
| Evidence Dimension | Inhibition of human 15-LOX-2 enzymatic activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 530 nM |
| Comparator Or Baseline | Compound 105: IC₅₀ = 340 nM |
| Quantified Difference | Compound 106 is 1.56-fold less potent than Compound 105 |
| Conditions | Recombinant human 15-LOX-2; arachidonic acid substrate; UV/Vis spectrophotometric detection; at least 5 inhibitor concentrations; triplicate determinations |
Why This Matters
For researchers requiring a non-imidazole 15-LOX-2 inhibitor scaffold to avoid confounding off-target effects associated with imidazole-containing compounds, Compound 106 offers a chemically distinct alternative with documented potency.
- [1] BindingDB Entry BDBM50572161 (CHEMBL1520238). Affinity Data: IC₅₀ = 530 nM for human 15-LOX-2. US20240317691, Compound 106. View Source
- [2] BindingDB Entry BDBM68853 (MLS000327069). Affinity Data: IC₅₀ = 340 nM for human 15-LOX-2. US20240317691, Compound 105. View Source
